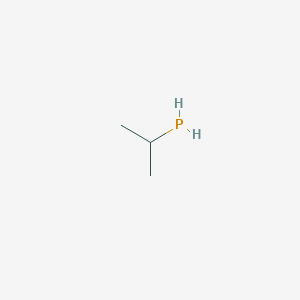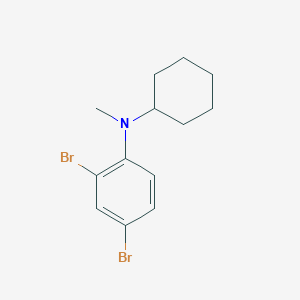![molecular formula C16H18N4 B14143660 1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]- CAS No. 4626-65-7](/img/structure/B14143660.png)
1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- is a complex organic compound known for its unique structure and properties It is characterized by the presence of two pyridine rings attached to an ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- typically involves the condensation of ethylenediamine with pyridine-2-carbaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the process, reducing the need for manual intervention and minimizing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The pyridine rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: N-oxides of the pyridine rings.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.
Mechanism of Action
The mechanism by which 1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine nitrogen atoms and the amine groups act as donor sites, forming stable chelate complexes with various metal ions. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects. The specific molecular targets and pathways involved depend on the nature of the metal ion and the biological context.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-: Known for its use in the synthesis of polyamines and as a chelating agent.
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Used in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.
1,2-Ethanediamine, N,N-bis(1-methylethyl)-: Utilized in the production of polymers and as a curing agent for epoxy resins.
Uniqueness
1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- is unique due to the presence of pyridine rings, which enhance its ability to form stable metal complexes. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research and industry.
Properties
CAS No. |
4626-65-7 |
|---|---|
Molecular Formula |
C16H18N4 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
1-pyridin-2-yl-N-[2-(1-pyridin-2-ylethylideneamino)ethyl]ethanimine |
InChI |
InChI=1S/C16H18N4/c1-13(15-7-3-5-9-19-15)17-11-12-18-14(2)16-8-4-6-10-20-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
AVRQAPYSMVJCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCN=C(C)C1=CC=CC=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


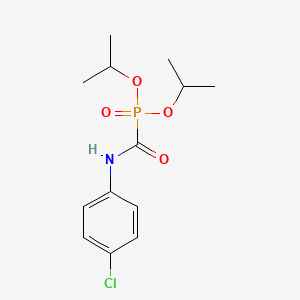
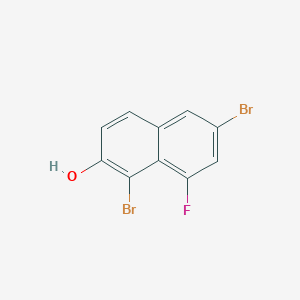
![2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol](/img/structure/B14143592.png)
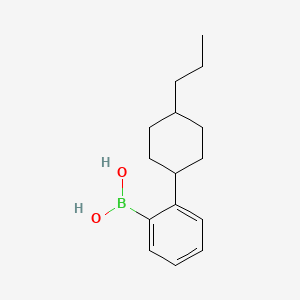
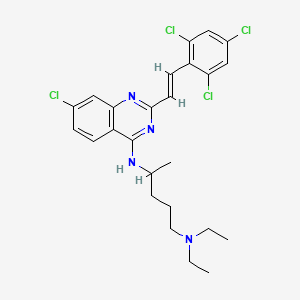
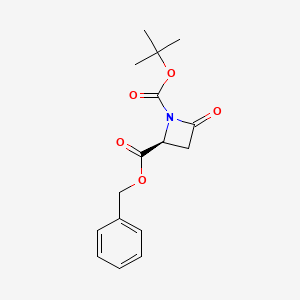

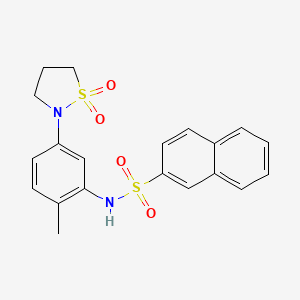
![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)
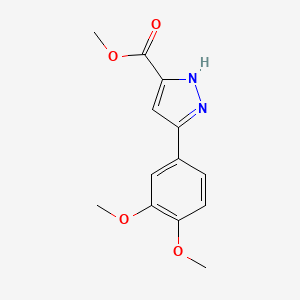
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
